molecular formula C23H29N3O6S2 B2886599 ethyl 6-acetyl-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 449769-31-7

ethyl 6-acetyl-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No. B2886599
CAS RN: 449769-31-7
M. Wt: 507.62
InChI Key: NOLCYFWYZDLOLR-UHFFFAOYSA-N
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Description

Ethyl 6-acetyl-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C23H29N3O6S2 and its molecular weight is 507.62. The purity is usually 95%.
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Scientific Research Applications

Annulation Reactions and Synthesis of Functionalized Heterocycles

Ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon in [4 + 2] annulation with N-tosylimines, leading to ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with complete regioselectivity and excellent yields. This process, facilitated by organic phosphine catalysts, underscores the compound's role in the synthesis of highly functionalized tetrahydropyridines, revealing its potential in constructing complex molecular architectures (Xue-Feng Zhu, J. Lan, & O. Kwon, 2003).

Synthesis of Novel Heterocycles

Compounds derived from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates exhibit versatility in synthesizing novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related systems. This showcases the compound's utility in creating diverse heterocyclic structures with potential applications in drug discovery and materials science (E. A. Bakhite, A. Al‐Sehemi, & Yoichi M. A. Yamada, 2005).

Microwave-Promoted Syntheses

Ethyl 6-acetylpyridine-2-carboxylate undergoes transformation under microwave irradiation, leading to the synthesis of novel compounds like pyridine carboxamides and tert-carboximides. This highlights the compound's relevance in developing methodologies for rapid and efficient chemical synthesis, beneficial for pharmaceutical and material science research (B. Su, Jian-she Zhao, Qun‐Zheng Zhang, & Wenlong Qin, 2009).

Antimicrobial Activity

Research into pyrido[3′,2′:4,5]thieno[3,2-d]-pyrimidine derivatives synthesized from 5-acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides indicates potential antimicrobial properties. This suggests the compound's application in developing new antimicrobial agents, highlighting its importance in medicinal chemistry and therapeutics (E. A. Bakhite, A. Abdel-rahman, & E. A. Al-Taifi, 2004).

properties

IUPAC Name

ethyl 6-acetyl-2-[[4-(diethylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O6S2/c1-5-26(6-2)34(30,31)17-10-8-16(9-11-17)21(28)24-22-20(23(29)32-7-3)18-12-13-25(15(4)27)14-19(18)33-22/h8-11H,5-7,12-14H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLCYFWYZDLOLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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